Cas no 758697-36-8 (2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine)

2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine is a heterocyclic amine compound featuring a tetrazole moiety, which imparts unique reactivity and stability. The tetrazole group enhances its utility in pharmaceutical and agrochemical applications, particularly as a bioisostere for carboxylic acids or other heterocycles. The presence of a primary amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its structural rigidity and nitrogen-rich composition contribute to strong binding interactions in molecular design. This compound is particularly valued for its potential in drug discovery, where it may improve metabolic stability and bioavailability in target molecules. Proper handling and storage are recommended due to its reactive amine group.
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine structure
758697-36-8 structure
Product Name:2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
CAS No:758697-36-8
MF:C5H11N5
MW:141.174339532852
CID:5801489
PubChem ID:10057585
Update Time:2025-06-29

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole-5-ethanamine, β,β-dimethyl-
    • SCHEMBL15001265
    • AKOS006348655
    • SCHEMBL5641822
    • 758697-36-8
    • EN300-1830275
    • 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
    • CHEMBL211133
    • Inchi: 1S/C5H11N5/c1-5(2,3-6)4-7-9-10-8-4/h3,6H2,1-2H3,(H,7,8,9,10)
    • InChI Key: OVRANXGBFDNYJH-UHFFFAOYSA-N
    • SMILES: N1=C(C(C)(C)CN)N=NN1

Computed Properties

  • Exact Mass: 141.10144537g/mol
  • Monoisotopic Mass: 141.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • Density: 1.198±0.06 g/cm3(Predicted)
  • Boiling Point: 294.3±42.0 °C(Predicted)
  • pka: 4.30±0.10(Predicted)

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1830275-0.05g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
0.05g
$587.0 2023-09-19
Enamine
EN300-1830275-0.1g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
0.1g
$615.0 2023-09-19
Enamine
EN300-1830275-0.25g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
0.25g
$642.0 2023-09-19
Enamine
EN300-1830275-0.5g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
0.5g
$671.0 2023-09-19
Enamine
EN300-1830275-1.0g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
1g
$1458.0 2023-06-03
Enamine
EN300-1830275-2.5g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
2.5g
$1370.0 2023-09-19
Enamine
EN300-1830275-5.0g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
5g
$4226.0 2023-06-03
Enamine
EN300-1830275-10.0g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
10g
$6266.0 2023-06-03
Enamine
EN300-1830275-1g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
1g
$699.0 2023-09-19
Enamine
EN300-1830275-5g
2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine
758697-36-8
5g
$2028.0 2023-09-19

Additional information on 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Introduction to 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS No. 758697-36-8)

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, identified by its Chemical Abstracts Service (CAS) number 758697-36-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic amine features a unique structural motif that has garnered attention due to its potential biological activities and mechanistic properties. The presence of a tetrazole ring appended to an isopropylamine backbone introduces a combination of electronic and steric effects that make this molecule a promising candidate for further investigation in drug discovery.

The tetrazole moiety is a four-membered aromatic ring containing four nitrogen atoms, which is known for its ability to participate in hydrogen bonding and metal coordination. This structural feature has been exploited in various pharmaceutical applications, where the tetrazole group serves as a bioisostere for other nitrogen-containing heterocycles such as pyrazole or triazole. In the case of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine, the substitution at the 5-position of the tetrazole ring and the attachment to an isopropylamine side chain create a molecule with distinct physicochemical properties.

Physicochemical properties play a crucial role in determining the pharmacokinetic behavior of a compound. The molecular structure of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine suggests that it may exhibit moderate solubility in both polar and nonpolar solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, the presence of multiple nitrogen atoms could enhance its ability to interact with biological targets such as enzymes or receptors.

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques combined with molecular docking studies have been employed to evaluate the binding affinity of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine to various biological targets. Preliminary simulations indicate that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, studies suggest that tetrazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other mediators of inflammation.

The potential therapeutic applications of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine are further supported by experimental data from preclinical studies. Researchers have investigated analogs of tetrazole-containing compounds for their anti-inflammatory and analgesic properties. The structural features of this molecule suggest that it may interact with inflammatory mediators or signaling pathways differently from existing drugs on the market. This could lead to the development of novel therapeutic strategies with improved efficacy or reduced side effects.

In addition to its pharmacological potential, 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-am ine may find applications in materials science due to its unique electronic properties. The conjugation between the tetrazole ring and the amine group could enable applications in organic electronics or as a precursor for functional materials. Ongoing research is exploring the possibility of using such compounds in light-emitting diodes (LEDs), organic photovoltaics (OPVs), or other advanced technologies.

The synthesis of 2-methyl - 2-( 1 H - 1 , 2 , 3 , 4 - tetrazol - 5 - yl ) propan - 1 - am ine presents both challenges and opportunities for synthetic chemists. The introduction of the tetrazole ring requires careful control over reaction conditions to avoid unwanted side products. However, recent advances in synthetic methodologies have made it possible to construct complex heterocyclic structures with high precision. Techniques such as transition-metal-catalyzed coupling reactions and microwave-assisted synthesis have streamlined the preparation of tetrazole derivatives like this one.

The industrial-scale production of 758697 - 36 - 8 will depend on optimizing synthetic routes for cost-effectiveness and scalability. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate laboratory findings into commercially viable products. As demand for innovative therapeutics grows, compounds like 758697 - 36 - 8 will play an increasingly important role in addressing unmet medical needs.

In conclusion,758697 - 36 - 8 represents a fascinating compound with diverse potential applications across multiple scientific disciplines。 Its unique structural features, coupled with promising preliminary data, make it a valuable scaffold for further exploration。 As research continues, we can expect new insights into its biological activity, synthetic utility, and industrial relevance。 The continued development of innovative chemical entities like this one underscores the importance of interdisciplinary collaboration in advancing scientific knowledge and improving human health.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent